molecular formula C12H13ClN4S B5818581 N-(2-chloro-4-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea

N-(2-chloro-4-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea

Cat. No. B5818581
M. Wt: 280.78 g/mol
InChI Key: NLDODTGYBNHKJR-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea is not fully understood. However, it has been proposed that it acts by inhibiting various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that it reduces tumor growth and inflammation in animal models. It has also been shown to have insecticidal and plant growth regulating properties.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques such as NMR and HPLC. It has also been shown to have low toxicity and is relatively stable under normal laboratory conditions. However, one of the limitations of using N-(2-chloro-4-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea is its limited solubility in water, which may affect its bioavailability in some experiments.

Future Directions

There are several future directions for the research on N-(2-chloro-4-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea. One of the areas of interest is the development of new analogs with improved potency and selectivity towards specific enzymes and targets. Another area of interest is the study of its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, the use of N-(2-chloro-4-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea in combination with other drugs or therapies is also an area of interest for future research.

Synthesis Methods

N-(2-chloro-4-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as ethanol, and the product is obtained after purification using column chromatography.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. In agriculture, it has been used as a plant growth regulator and insecticide. In material science, it has been used as a precursor for the synthesis of various metal complexes.

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-(5-methyl-1H-pyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4S/c1-7-3-4-10(9(13)5-7)14-12(18)15-11-6-8(2)16-17-11/h3-6H,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDODTGYBNHKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=NNC(=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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